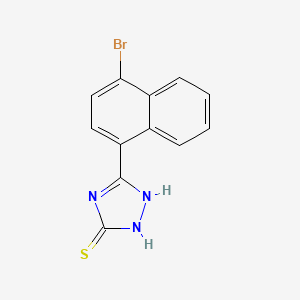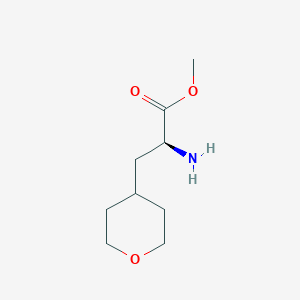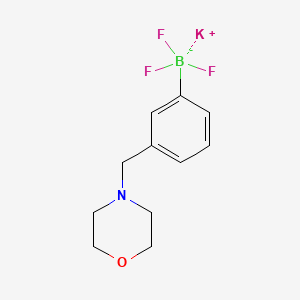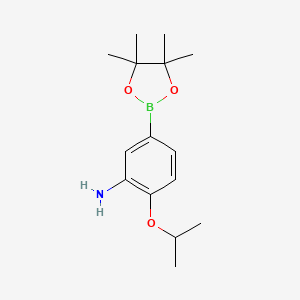![molecular formula C8H17ClN2O2S B13470283 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)
7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound contains a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate amines with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Chemistry
In chemistry, 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their properties .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is used in the design of new drugs and bioactive molecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new medications targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride: Similar in structure but with a methyl group instead of a methanesulfonyl group.
2,7-Diazaspiro[3.5]nonane: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a tert-butyl ester group, which alters its chemical properties and reactivity.
Uniqueness
7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H17ClN2O2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
7-methylsulfonyl-2,7-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8;/h9H,2-7H2,1H3;1H |
InChI Key |
QDFFUGRACQHHCB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)

![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)


![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)


![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
